molecular formula C17H16N2O3S B2430431 3-(p-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole CAS No. 1105199-17-4

3-(p-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole

Cat. No. B2430431
M. Wt: 328.39
InChI Key: RZEONFUFQUNBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(p-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains a tolyl group, which is a functional group related to toluene and has the general formula CH3C6H4−R . The tosylmethyl part suggests the presence of a tosyl group, which is a good leaving group in nucleophilic substitutions . The 1,2,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tolyl groups are often introduced into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .


Chemical Reactions Analysis

The tolyl group in the molecule can participate in various chemical reactions. For example, tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .

Scientific Research Applications

Therapeutic Applications

Oxadiazole derivatives, including compounds structurally related to 3-(p-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole, have been extensively studied for their therapeutic worth. These compounds are known for their ability to bind effectively with different enzymes and receptors in biological systems, facilitating a variety of bioactivities. They exhibit a broad spectrum of pharmacological activities such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents, thereby contributing significantly to the development of novel therapeutic agents (Verma et al., 2019).

Synthesis and Chemical Applications

Innovative methods for the synthesis of oxadiazole derivatives and their significant role in medicinal applications have been the focus of recent research. These methods allow for the development of new medicinal species for treating numerous diseases, underscoring the importance of oxadiazole cores in drug development (Nayak & Poojary, 2019).

Sensor Development and Material Science

The oxadiazole scaffolds are also pivotal in the synthesis of fluorescent frameworks, especially in the development of chemosensors. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make them a prominent choice for metal-ion sensors. This application is crucial in environmental monitoring, diagnostics, and research laboratories (Sharma et al., 2022).

Antimicrobial Activity

The antimicrobial activity of 1,3,4-oxadiazole derivatives, including those related to 3-(p-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole, is a promising area of study. These compounds have shown activity against a variety of pathogens, including bacteria, fungi, and viruses. The development of new compounds with antimicrobial properties is crucial in the fight against drug-resistant strains of microbes (Glomb & Świątek, 2021).

properties

IUPAC Name

3-(4-methylphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-12-3-7-14(8-4-12)17-18-16(22-19-17)11-23(20,21)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEONFUFQUNBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

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